molecular formula C8H10ClNO2 B2843635 3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride CAS No. 2172548-07-9

3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride

Cat. No.: B2843635
CAS No.: 2172548-07-9
M. Wt: 187.62
InChI Key: LKATUNWFHNASIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H10ClNO2. It is also known by its IUPAC name, 3,5-dimethylisonicotinic acid hydrochloride . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3,5-dimethylpyridine with chloroacetic acid under acidic conditions to form the carboxylic acid derivative. The hydrochloride salt is then obtained by treating the carboxylic acid with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethylpyridine-4-carboxylic acid;hydrochloride is unique due to the presence of both methyl groups and the carboxylic acid group, which confer specific chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications .

Properties

IUPAC Name

3,5-dimethylpyridine-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-5-3-9-4-6(2)7(5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKATUNWFHNASIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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